2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyl group, a benzyloxy group, and a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-(benzyloxy)-1-naphthylmethanol with boronic acid derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions may include elevated temperatures and the use of solvents like toluene or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structural features make it a candidate for the development of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it useful in the synthesis of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxaborinane ring is particularly important for its binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Benzyloxy)-1-naphthylmethanol
- 2-{[2-(Benzyloxy)-1-naphthyl]methylene}-N-ethylhydrazinecarbothioamide
- [2-(Benzyloxy)-1-naphthyl]-N-methylmethanaminium
Comparison: Compared to these similar compounds, 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring. This structural feature imparts distinct chemical properties and reactivity, making it more versatile in synthetic applications. Additionally, the compound’s ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from its analogs .
Properties
IUPAC Name |
5,5-dimethyl-2-(2-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO3/c1-22(2)15-25-23(26-16-22)21-19-11-7-6-10-18(19)12-13-20(21)24-14-17-8-4-3-5-9-17/h3-13H,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBWZXITCCPVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC3=CC=CC=C23)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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